4-Nitrobenzenesulfonamide

Description

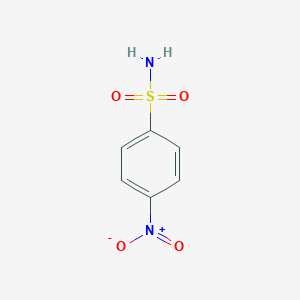

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKYJLAUWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064236 | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-93-5 | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUF52O8Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzenesulfonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonamide is a versatile organic compound that serves as a crucial intermediate in synthetic chemistry and exhibits notable biological activity. Its chemical structure, characterized by a nitro group and a sulfonamide functional group attached to a benzene (B151609) ring, imparts unique properties that are leveraged in various applications, including medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and data for the scientific community.

Chemical Properties and Structure

This compound, also known as p-nitrobenzenesulfonamide, is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₄S | [1] |

| Molecular Weight | 202.19 g/mol | [1][2] |

| Appearance | Light yellow to beige crystalline powder | [3] |

| Melting Point | 178-180 °C | [2] |

| pKa (predicted) | 9.48 ± 0.10 | [3] |

| Water Solubility | 606.6 mg/L (at 15 °C) | [3] |

Solubility: Qualitatively, this compound is sparingly soluble in water but demonstrates solubility in a range of organic solvents. While comprehensive quantitative data is limited, its solubility is expected to be significant in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound typically exhibits the following signals:

-

δ ~8.43 ppm (d, 2H): Aromatic protons ortho to the nitro group.

-

δ ~8.10 ppm (d, 2H): Aromatic protons ortho to the sulfonamide group.

-

δ ~7.77 ppm (s, 2H): Protons of the sulfonamide (-SO₂NH₂) group.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]⁺ at approximately m/z = 202, corresponding to its molecular weight.

FT-IR and FT-Raman Spectroscopy: A detailed vibrational analysis of this compound has been conducted, providing assignments for its characteristic infrared and Raman bands.[4] Key vibrational frequencies include:

-

NH₂ stretching: Asymmetric and symmetric stretching vibrations of the sulfonamide NH₂ group.

-

SO₂ stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group.

-

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group.

-

Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring.

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with ammonia (B1221849).[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Addition of Ammonia: Cool the suspension in an ice bath. To the stirred mixture, add a concentrated aqueous solution of ammonia (excess) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up:

-

If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

If the product precipitates from the reaction mixture, it can be collected by filtration.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Purification of the crude this compound is typically achieved by recrystallization.

General Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixed solvent system like ethanol/water is often effective.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will crystallize out of the solution. The flask can be further cooled in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Biological Activity and Applications

Carbonic Anhydrase Inhibition

This compound is a known inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] Sulfonamides are a well-established class of CA inhibitors.

Mechanism of Action:

The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The nitro group on the benzene ring can influence the binding affinity and selectivity for different CA isoforms.[6][7]

Caption: Carbonic Anhydrase Inhibition Mechanism.

Nitrene Source for Aziridination

This compound serves as a precursor to a nitrene species, which can be used in aziridination reactions of olefins. This transformation is a powerful tool for the synthesis of three-membered nitrogen-containing heterocycles, which are valuable building blocks in organic synthesis. Copper-catalyzed aziridination reactions using sulfonamide derivatives have been well-documented.[8]

Experimental Workflow for Copper-Catalyzed Aziridination:

Caption: Workflow for Copper-Catalyzed Aziridination.

Conclusion

This compound is a compound of significant interest to the scientific community due to its well-defined chemical properties, straightforward synthesis, and important applications in medicinal chemistry and organic synthesis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile molecule, facilitating its use in drug discovery and the development of novel synthetic methodologies.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. toku-e.com [toku-e.com]

- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, this compound using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]

- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzenesulfonamide from 4-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzenesulfonamide from its precursor, 4-nitrobenzenesulfonyl chloride. This document details the core synthetic methodologies, presents quantitative data for reaction optimization, outlines detailed experimental protocols, and illustrates the underlying chemical principles.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and other therapeutic agents. Its synthesis is a fundamental reaction in medicinal chemistry and process development. The primary and most common route to this compound involves the nucleophilic substitution reaction of 4-nitrobenzenesulfonyl chloride with ammonia (B1221849). This guide will focus on this principal synthetic pathway, providing the necessary details for its successful and efficient execution in a laboratory setting.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with ammonia. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the ammonia molecule acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion serves as the leaving group. The reaction is typically carried out in the presence of a base or excess ammonia to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

For a comprehensive understanding, it is also pertinent to briefly mention the synthesis of the starting material, 4-nitrobenzenesulfonyl chloride. It is commonly prepared via the chlorosulfonation of nitrobenzene (B124822) using chlorosulfonic acid.

Quantitative Data Summary

The efficiency of the synthesis of this compound is influenced by several factors, including reaction temperature, time, and the concentration of reactants. The following tables summarize the quantitative data from various reported experimental protocols.

Table 1: Synthesis of this compound from 4-Nitrobenzenesulfonyl Chloride and Aqueous Ammonia

| Parameter | Value | Reference |

| Starting Material 1 | 4-Nitrobenzenesulfonyl chloride | [1] |

| Mass | 6.7 g | [1] |

| Starting Material 2 | Aqueous Ammonia | [1] |

| Volume | 10 mL | [1] |

| Temperature | Ice-cooling initially, then room temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 5.9 g (approx. 91%) | [1] |

Table 2: Synthesis of 4-Nitrobenzenesulfonyl Chloride from Nitrobenzene

| Parameter | Value | Reference |

| Starting Material 1 | Nitrobenzene | [2] |

| Molar Ratio | 1 mole | [2] |

| Starting Material 2 | Chlorosulfonic Acid | [2] |

| Molar Ratio | 2.0 - 5.0 moles | [2] |

| Acylating Agent | Phosphorus Pentoxide | [2] |

| Molar Ratio | 0.05 - 0.75 moles | [2] |

| Temperature | 20 - 130 °C | [2] |

| Reaction Time | 3 - 16 hours | [2] |

| Yield | High | [2] |

Experimental Protocols

Synthesis of this compound from 4-Nitrobenzenesulfonyl Chloride

This protocol details a common laboratory-scale synthesis using aqueous ammonia.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Aqueous ammonia (ammonia water)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium chloride solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place 6.7 g of 4-nitrobenzenesulfonyl chloride.[1]

-

Cool the flask in an ice bath.

-

While stirring, slowly add 10 mL of aqueous ammonia to the flask.[1]

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 3 hours.[1]

-

Transfer the reaction mixture to a separatory funnel and extract the product with 100 mL of ethyl acetate.[1]

-

Wash the organic layer sequentially with deionized water and then with a saturated aqueous sodium chloride solution.[1]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard method for purifying the final product. The choice of solvent is critical for obtaining high purity and yield.

General Guidance for Recrystallization:

-

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Commonly used solvents for the recrystallization of sulfonamides include alcohols (e.g., ethanol, isopropanol) and aqueous alcohol mixtures.

-

The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the overall synthetic transformation from nitrobenzene to this compound.

Caption: Overall synthesis pathway from nitrobenzene.

Experimental Workflow Diagram

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Reaction Mechanism Diagram

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated below.

Caption: Nucleophilic acyl substitution mechanism.

References

A Comprehensive Technical Guide to 4-Nitrobenzenesulfonamide

This technical guide provides an in-depth overview of 4-Nitrobenzenesulfonamide, a key organic intermediate with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and handling.

Core Properties and Identification

This compound is a crystalline powder, typically light yellow to beige in appearance.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 6325-93-5 | [1][2] |

| Molecular Formula | C6H6N2O4S | [1][2] |

| Molecular Weight | 202.19 g/mol | [1][2] |

| Melting Point | 178-180 °C | [1][3] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])S(=O)(=O)N | [2] |

| InChI Key | QWKKYJLAUWFPDB-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia (B1221849).[4] This process, known as amidation, requires careful control of reaction conditions to ensure high yield and purity.[4]

Experimental Protocol: Synthesis via Amidation

This protocol outlines the laboratory-scale synthesis of this compound from 4-nitrobenzenesulfonyl chloride.

Materials and Reagents:

-

4-Nitrobenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrobenzenesulfonyl chloride in deionized water.

-

Cooling: Place the flask in an ice bath and cool the suspension to 0-5 °C with continuous stirring.

-

Addition of Ammonia: Slowly add an excess of cold aqueous ammonia solution to the stirred suspension. The addition should be dropwise to maintain the low temperature and control the exothermic reaction.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the ammonia addition is complete.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and ammonium (B1175870) salts.

-

Drying: Dry the purified this compound, for instance, in a vacuum oven at a moderate temperature.

Purification:

For applications requiring high purity, the crude product can be further purified by recrystallization.[4] The choice of solvent will depend on the impurities present, with ethanol (B145695) or aqueous ethanol mixtures being common options.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][4] Its sulfonamide group is a key pharmacophore in many drug molecules.

-

Medicinal Chemistry: It is a building block for designing and synthesizing new therapeutic agents.[1] Derivatives of benzenesulfonamide (B165840) have been investigated as inhibitors of enzymes like carbonic anhydrase and for their potential role in targeting signaling pathways such as the Wnt/β-catenin pathway, which is implicated in cancer.[5]

-

Organic Synthesis: It is used as a source of nitrene in reactions like the copper(I)-catalyzed asymmetric alkene aziridination. It also reacts with crown ethers to form molecular complexes.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2]

Recommended Safety Precautions:

-

Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[1]

Storage:

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place to maintain its stability and purity.[1]

Logical Relationship Diagram

Caption: Logical relationships of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6325-93-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrobenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrobenzenesulfonamide. It details experimental protocols for its synthesis and purification and explores its applications in organic synthesis and as a biologically active compound. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Core Properties of this compound

This compound, also known as p-nitrobenzenesulfonamide or nosylamide, is a versatile organic compound with significant applications in medicinal chemistry and organic synthesis.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a nitro group and a sulfonamide group.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₄S | [1][3] |

| Molecular Weight | 202.19 g/mol | [1][3] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 178-180 °C | [1][3] |

| Boiling Point (Predicted) | 417.8 ± 47.0 °C | [3] |

| Density (Estimated) | 1.505 g/cm³ | [3] |

| Water Solubility | 606.6 mg/L at 15 °C | [3] |

| pKa (Predicted) | 9.48 ± 0.10 | [3] |

| CAS Number | 6325-93-5 | [1][3] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

| Spectral Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available in DMSO-d₆ | [4] |

| IR Spectroscopy | Spectra available | [4] |

| Mass Spectrometry | Mass spectra (GC-MS) are available for review | [4] |

| Raman Spectroscopy | Spectra available | [4] |

Table 2: Spectral Data for this compound

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section provides protocols for the synthesis and purification of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia (B1221849).[5]

Materials:

-

4-nitrobenzenesulfonyl chloride

-

Ammonia water

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a suitable reaction vessel, cool 10 mL of ammonia water in an ice bath.

-

To the cooled ammonia water, add 6.7 g of 4-nitrobenzenesulfonyl chloride in portions while maintaining the temperature.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Extract the reaction mixture with 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated aqueous sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound.[5]

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization to obtain a product of high purity. The choice of solvent is critical and should be determined by preliminary solubility tests.

General Procedure:

-

Solvent Selection: Identify a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Collection of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Visualizing Key Processes

Diagrams are provided to illustrate the synthesis workflow, its application as a protecting group, and its mechanism of action as a carbonic anhydrase inhibitor.

Applications in Research and Development

This compound serves as a crucial building block in various chemical transformations and exhibits notable biological activity.

Chemical Synthesis

In organic synthesis, this compound is utilized as a source of nitrene in reactions such as the copper(I)-catalyzed asymmetric aziridination of alkenes.[2] Furthermore, the sulfonamide moiety can act as a protecting group for primary and secondary amines. The "nosyl" group can be readily introduced and later removed under mild conditions, making it a valuable tool in multi-step organic synthesis.

Biological Activity

This compound is recognized as an inhibitor of carbonic anhydrase.[6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[7] The sulfonamide moiety of this compound binds to the zinc ion in the active site of carbonic anhydrase, preventing its catalytic activity.[8] This interaction is a key area of research in the development of more selective and potent carbonic anhydrase inhibitors.

This technical guide provides foundational information for researchers and professionals working with this compound. The presented data and protocols are intended to support further investigation and application of this versatile compound.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Nitrobenzenesulfonamide: Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 4-nitrobenzenesulfonamide, with a specific focus on its solubility and melting point. This guide includes quantitative data, detailed experimental protocols, and logical workflows to assist in laboratory applications and drug development processes.

Physicochemical Properties

This compound (CAS No. 6325-93-5) is a crystalline organic compound with the molecular formula C₆H₆N₂O₄S. It serves as a crucial intermediate in various organic syntheses.

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point is consistently in a narrow range, suggesting a high degree of purity for commercially available samples. Impurities typically lead to a depression and broadening of the melting point range.[1][2]

| Property | Reported Value (°C) | Purity (%) | Reference(s) |

| Melting Point | 178-180 | 97 | [3] |

| Melting Point | 180.0 to 184.0 | >98.0 | [4] |

| Melting Point | 178-181 | 97 | [5] |

| Melting Point | 178-180 | N/A | [6] |

Quantitative solubility data for this compound is not extensively available in the provided search results. However, its solubility characteristics can be inferred from its molecular structure, which contains both polar (sulfonamide and nitro groups) and non-polar (benzene ring) regions.[7] This amphiphilic nature dictates its solubility in various solvents. Generally, it is expected to have low solubility in water and higher solubility in polar organic solvents.[7]

A qualitative solubility testing workflow can be employed to characterize its behavior in different solvent systems. The following table summarizes the expected solubility based on general principles of organic chemistry.[8][9]

| Solvent System | Expected Solubility | Rationale |

| Water | Low | The non-polar benzene (B151609) ring counteracts the polarity of the sulfonamide and nitro groups. |

| 5% Sodium Hydroxide (NaOH) | Soluble | The sulfonamide proton is acidic and will react with a strong base like NaOH to form a water-soluble sodium salt.[10] |

| 5% Sodium Bicarbonate (NaHCO₃) | Insoluble | Sulfonamides are generally not acidic enough to react with a weak base like sodium bicarbonate. This differentiates them from more acidic functional groups like carboxylic acids.[10] |

| 5% Hydrochloric Acid (HCl) | Insoluble | The molecule does not possess a sufficiently basic functional group to be protonated by a dilute acid.[10] |

| Polar Organic Solvents (e.g., Acetone, Ethanol) | Soluble | The principle of "like dissolves like" suggests that the polar functionalities of this compound will interact favorably with polar organic solvents.[7] |

| Non-polar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of this compound.

This protocol is adapted from standard laboratory procedures for melting point determination using a capillary method.[1][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 1-2 mm.[11]

-

Apparatus Setup:

-

Mel-Temp: Place the capillary tube into a sample slot in the heating block. Ensure the thermometer is correctly positioned to accurately measure the block's temperature.[1]

-

Thiele Tube: Attach the capillary tube to the thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.[12]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting range.[1]

-

For a more precise measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[1]

-

Carefully observe the sample.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[1][11] A pure compound should exhibit a sharp melting range of 0.5-1.0°C.[1]

-

Cooling and Cleanup: Allow the apparatus to cool completely before handling. Dispose of the used capillary tube in a designated glass waste container. A fresh sample in a new capillary tube must be used for any repeated measurements.[12]

This protocol outlines a systematic approach to determining the solubility of this compound in various solvents.[9][13]

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, hexane.

Procedure:

-

Sample Preparation: For each solvent, place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.[9]

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.[14]

-

Observation: Observe the mixture closely.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Insoluble: The solid remains undissolved, or the solution is cloudy/has suspended particles.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

-

Systematic Testing: Follow the logical workflow for solubility testing. Start with water. If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.[10][13]

-

Data Recording: Record the observations for each solvent in a structured table. For any positive solubility test in an acidic or basic solution, write the corresponding chemical reaction.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis of this compound.

The primary industrial synthesis of this compound involves the amidation of 4-nitrobenzenesulfonyl chloride. This precursor is typically prepared via the chlorosulfonation of nitrobenzene.

This workflow outlines the logical progression of tests to characterize a sample of this compound, starting with purity assessment via melting point and followed by a systematic solubility analysis.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. athabascau.ca [athabascau.ca]

- 3. This compound | 6325-93-5 [chemicalbook.com]

- 4. This compound | 6325-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

Spectroscopic Characterization of 4-Nitrobenzenesulfonamide: A Technical Guide

Introduction

4-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various sulfonamide drugs and other organic compounds. Its chemical structure and purity are crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to allow for replication and verification of the presented data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.43 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| 8.10 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) |

| 7.77 | Singlet (broad) | 2H | -SO₂NH₂ |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.3 | Ar-C (para to -SO₂NH₂) |

| 145.4 | Ar-C (ipso to -SO₂NH₂) |

| 128.7 | Ar-C (ortho to -SO₂NH₂) |

| 125.1 | Ar-C (ortho to -NO₂) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |

| 1530 - 1515 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1340 | Strong | Symmetric NO₂ stretch |

| 1330 - 1310 | Strong | Asymmetric SO₂ stretch |

| 1160 - 1140 | Strong | Symmetric SO₂ stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 202 | 87.3 | [M]⁺ (Molecular Ion) |

| 186 | 35.3 | [M - O]⁺ |

| 138 | 62.0 | [M - SO₂]⁺ |

| 122 | 54.3 | [M - NO₂ - H]⁺ |

| 92 | 33.4 | [C₆H₄O]⁺ |

| 75 | 100.0 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: DMSO-d₆.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

2.2.2. Data Acquisition

-

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Sample Measurement: Place the KBr pellet containing the sample in the sample holder and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

2.3.1. Sample Introduction

-

Introduce a small amount of the solid this compound sample via a direct insertion probe.

-

Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) and introduce it via direct infusion or after separation using Gas Chromatography (GC-MS).

2.3.2. Data Acquisition (Electron Ionization - EI)

-

Instrument: Mass Spectrometer with an Electron Ionization source.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationships in the elucidation of the structure of this compound from spectroscopic data.

References

An In-depth Technical Guide to 4-Nitrobenzenesulfonamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzenesulfonamide, a key intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. This document details its historical context, synthesis, purification, and characterization. A significant focus is placed on its role as a carbonic anhydrase inhibitor, including the underlying biochemical mechanisms and its connection to the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. Detailed experimental protocols for its synthesis, characterization, and relevant biological assays are provided to facilitate further research and development.

Discovery and History

The story of this compound is intrinsically linked to the advent of the first synthetic antibacterial agents, the sulfonamides. The journey began in the 1930s at the I.G. Farbenindustrie in Germany, where chemists were initially focused on developing azo dyes.[1] In 1932, Gerhard Domagk discovered that a sulfonamide-containing dye, later named Prontosil, exhibited remarkable antibacterial activity in mice.[1][2] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of chemotherapy and saved countless lives during World War II.[1]

While the specific date and individual credited with the first synthesis of this compound are not prominently documented in historical records, its emergence is a direct consequence of the extensive research into sulfonamide derivatives that followed the discovery of Prontosil. As a simple, nitrated derivative of the core benzenesulfonamide (B165840) structure, it became a valuable building block for the synthesis of more complex sulfonamides and other organic compounds. Its utility extends beyond medicinal chemistry, where it has been employed as a nitrene source in organic synthesis.[3]

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a light yellow to beige powder.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6325-93-5 | [5] |

| Molecular Formula | C₆H₆N₂O₄S | [5] |

| Molecular Weight | 202.19 g/mol | [3] |

| Melting Point | 178-180 °C | [3] |

| Appearance | Light yellow to beige crystalline powder | [4] |

| IUPAC Name | This compound | [5] |

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the ammonolysis of 4-nitrobenzenesulfonyl chloride.[4][6]

Reaction:

O₂NC₆H₄SO₂Cl + 2NH₃ → O₂NC₆H₄SO₂NH₂ + NH₄Cl

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Ammonia (B1221849) water (aqueous ammonia)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure: [6]

-

In a flask equipped with a magnetic stirrer, add 10 ml of ammonia water and cool the flask in an ice bath.

-

While maintaining the cold temperature and stirring, slowly add 6.7 g of 4-nitrobenzenesulfonyl chloride to the ammonia water.

-

After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 3 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with 100 ml of ethyl acetate.

-

Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The expected yield is approximately 5.9 g.[6]

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude this compound.[4] A common solvent system for this purpose is an ethanol (B145695)/water mixture.[7]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

-

Dry the crystals, for example, in a vacuum oven, to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Representative data are summarized in the tables below.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.434 | d | 2H | Aromatic (ortho to -SO₂NH₂) | [11] |

| 8.098 | d | 2H | Aromatic (ortho to -NO₂) | [11] |

| 7.77 | s | 2H | -SO₂NH₂ | [11] |

| Solvent: DMSO-d₆, 400 MHz |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NO₂ |

| ~145 | C-SO₂NH₂ |

| ~129 | Aromatic CH (ortho to -SO₂NH₂) |

| ~125 | Aromatic CH (ortho to -NO₂) |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3350-3250 | Strong, Broad | N-H stretch (sulfonamide) | [12][13] |

| 1530-1500 | Strong | N-O asymmetric stretch (nitro) | [12][13] |

| 1350-1300 | Strong | N-O symmetric stretch (nitro) | [12][13] |

| 1350-1310 | Strong | S=O asymmetric stretch (sulfonamide) | [12][13] |

| 1170-1150 | Strong | S=O symmetric stretch (sulfonamide) | [12][13] |

Table 5: Mass Spectrometry Data

| m/z | Interpretation | Reference |

| 202 | [M]⁺ (Molecular ion) | [5] |

| 186 | [M-O]⁺ | [14][15][16] |

| 138 | [M-SO₂]⁺ | [14][15][16] |

| 122 | [M-SO₂NH₂]⁺ | [14][15][16] |

| 76 | [C₆H₄]⁺ | [14][15][16] |

Biological Significance: Carbonic Anhydrase Inhibition

This compound, like other primary sulfonamides, is an inhibitor of carbonic anhydrases (CAs).[17] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[17] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and bone resorption.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of sulfonamides is primarily due to the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[18] This zinc ion is essential for the catalytic activity of the enzyme, as it polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide (B78521) ion, which then acts as a potent nucleophile to attack carbon dioxide.[2][19] By binding to the zinc ion, the sulfonamide inhibitor displaces the catalytic water molecule and prevents the enzyme from carrying out its function.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.udel.edu [www1.udel.edu]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. aaqr.org [aaqr.org]

- 17. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to 4-Nitrobenzenesulfonamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonamide, a versatile organic compound, serves as a critical chemical intermediate in a multitude of synthetic pathways. Its strategic importance is particularly pronounced in the pharmaceutical and dye industries, where it functions as a foundational building block for a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, and its pivotal role in the generation of high-value compounds such as antibacterial agents and azo dyes. Special emphasis is placed on the mechanistic underpinnings of its applications, including its function as a precursor to carbonic anhydrase inhibitors. This document aims to be an essential resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental procedures, quantitative data, and visual representations of key chemical processes.

**1. Introduction

This compound (CAS No: 6325-93-5) is a crystalline organic solid that features a nitro group and a sulfonamide group attached to a benzene (B151609) ring. This unique combination of functional groups imparts a versatile reactivity profile, making it an invaluable precursor in organic synthesis. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring and influences the acidity of the sulfonamide proton, while the sulfonamide moiety is a key pharmacophore in many therapeutic agents. The nitro group can also be readily reduced to an amino group, opening up further avenues for derivatization.

This guide will delve into the synthesis of this compound, its purification, and its subsequent transformation into key downstream products. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₄S | |

| Molecular Weight | 202.19 g/mol | |

| Appearance | Light yellow to beige crystalline powder | |

| Melting Point | 178-180 °C | |

| CAS Number | 6325-93-5 | |

| Assay | ≥ 97% |

Synthesis and Purification of this compound

The most common and efficient method for the synthesis of this compound involves the ammonolysis of 4-nitrobenzenesulfonyl chloride. The starting material, 4-nitrobenzenesulfonyl chloride, is typically prepared via the chlorosulfonation of nitrobenzene.

Synthesis of this compound

This protocol details the synthesis of this compound from 4-nitrobenzenesulfonyl chloride.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a suitable reaction vessel, cool 10 mL of aqueous ammonia (B1221849) (28%) in an ice bath.

-

Slowly add 6.7 g (0.030 mol) of 4-nitrobenzenesulfonyl chloride to the cold ammonia solution with continuous stirring.

-

After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with 100 mL of ethyl acetate (B1210297).

-

Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Yield: Approximately 5.9 g (97%).

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity this compound suitable for further synthetic applications. An ethanol (B145695)/water mixture is a commonly used solvent system for the recrystallization of N-aryl sulfonamides.[1]

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

-

To the hot filtrate, add hot deionized water dropwise with swirling until the solution becomes persistently cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the crystals in a desiccator or a low-temperature oven.

-

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ¹H NMR | DMSO-d₆ | 8.43 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to the nitro group | [2] |

| 8.10 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to the sulfonamide group | [2] | ||

| 7.77 (s, 2H) | -SO₂NH₂ | [2] | ||

| ¹³C NMR | DMSO-d₆ | 150.3 | C-NO₂ | |

| 145.4 | C-SO₂NH₂ | |||

| 128.7 | CH (ortho to -SO₂NH₂) | |||

| 125.1 | CH (ortho to -NO₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference(s) |

| ~3370 | N-H stretching | Asymmetric stretching of -NH₂ in sulfonamide | [3] |

| ~3260 | N-H stretching | Symmetric stretching of -NH₂ in sulfonamide | [3] |

| ~1530 | N-O stretching | Asymmetric stretching of -NO₂ | [4] |

| ~1350 | N-O stretching | Symmetric stretching of -NO₂ | [4] |

| ~1310 | S=O stretching | Asymmetric stretching of -SO₂ | [5] |

| ~1160 | S=O stretching | Symmetric stretching of -SO₂ | [5] |

Role as a Chemical Intermediate

This compound is a versatile intermediate that serves as a precursor for a variety of important organic molecules, particularly in the pharmaceutical and dye industries.

Synthesis of Antibacterial Sulfonamides: The Gateway to Sulfa Drugs

One of the most significant applications of this compound is its role as a precursor to sulfanilamide (B372717) (4-aminobenzenesulfonamide), the parent compound of the sulfa drugs. This transformation is achieved through the reduction of the nitro group.

-

Reaction Scheme:

-

Experimental Protocol for the Synthesis of Sulfanilamide:

-

Dissolve 5.9 g of this compound in 100 mL of methanol (B129727) in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add 4.2 g of reduced iron powder to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the reaction mixture to remove the iron and iron oxides.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Make the residue basic by adding a 4N sodium hydroxide (B78521) solution, which will precipitate a mixture of the product and iron oxides.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in 200 mL of acetone (B3395972) and filter to remove the insoluble iron oxides.

-

Evaporate the acetone under reduced pressure to obtain 4-aminobenzenesulfonamide (sulfanilamide).

-

-

Yield: Approximately 3.7 g.

Precursor to Azo Dyes

The amino group of 4-aminobenzenesulfonamide, derived from this compound, can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

-

Reaction Scheme for a Representative Azo Dye Synthesis:

-

Experimental Protocol for the Synthesis of 4-((3-Formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamide: [5]

-

Prepare a solution of 1.20 g (6 mmol) of 4-aminobenzenesulfonamide in a mixture of 1.7 mL of concentrated HCl and 1.7 mL of H₂O, and cool to 0 °C.

-

Add a solution of 0.41 g (6 mmol) of NaNO₂ in 1 mL of H₂O dropwise over 10-15 minutes, maintaining the temperature at 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve 0.73 g (6 mmol) of salicylaldehyde and 0.23 g (6 mmol) of sodium hydroxide in a suitable amount of water.

-

Add the diazonium salt solution dropwise to the salicylaldehyde solution with continuous swirling over 4 hours at 5 °C.

-

Slowly add concentrated hydrochloric acid to the cold mixture with constant stirring until the pH reaches 5.5.

-

Filter the crude product, dry it, and recrystallize from a DMF:MeOH mixture to obtain the final azo dye.

-

-

Yield: 89% (1.63 g).

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of celecoxib (B62257), a selective COX-2 inhibitor. The sulfamoylphenylhydrazine hydrochloride required for the synthesis of celecoxib can be prepared from 4-aminobenzenesulfonamide.

-

Multi-step Synthesis Workflow for Celecoxib from 4-Aminobenzenesulfonamide:

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. The inhibitory activity of sulfonamides stems from the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.

-

Signaling Pathway Diagram of Carbonic Anhydrase Inhibition:

The sulfonamide group (R-SO₂NH₂) first deprotonates to form the sulfonamidate anion (R-SO₂NH⁻). This anion then displaces the water molecule coordinated to the Zn²⁺ ion in the active site of carbonic anhydrase, forming a stable tetrahedral complex. This binding event blocks the access of the natural substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.

Conclusion

This compound is a chemical intermediate of paramount importance, bridging the gap between simple starting materials and complex, high-value molecules. Its straightforward synthesis, well-defined reactivity, and the versatility of its derivatives make it an indispensable tool for synthetic chemists. This technical guide has provided a detailed exploration of its properties, synthesis, purification, and its pivotal role in the production of antibacterial agents and azo dyes, as well as its connection to the inhibition of carbonic anhydrase. The experimental protocols and mechanistic diagrams presented herein are intended to serve as a practical resource for researchers and professionals, empowering them to leverage the full potential of this remarkable compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Electrophilicity of the Sulfonamide Group in 4-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the sulfonamide group in 4-Nitrobenzenesulfonamide. The presence of a strong electron-withdrawing nitro group in the para position of the benzene (B151609) ring significantly enhances the electrophilicity of the sulfur atom within the sulfonamide moiety, making it susceptible to nucleophilic attack. This document collates and presents quantitative data from computational and experimental studies, details relevant experimental protocols, and utilizes visualizations to elucidate the underlying principles of its reactivity. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development who utilize this compound as a reactant, intermediate, or a pharmacophore.

Introduction

This compound is a versatile organic compound featuring a sulfonamide functional group and a nitro group attached to a benzene ring. The electronic interplay between these two groups dictates the chemical reactivity of the molecule. The potent electron-withdrawing nature of the nitro group via both inductive and resonance effects profoundly influences the electron density distribution across the aromatic ring and, crucially, at the sulfur atom of the sulfonamide group. This induced electron deficiency renders the sulfur atom highly electrophilic and, therefore, a key site for nucleophilic reactions. Understanding and quantifying this electrophilicity is paramount for its effective application in various chemical transformations, including its use as a protective group for amines and in the synthesis of more complex molecules.

Electronic Properties and Electrophilicity

The electrophilicity of the sulfonamide group in this compound is a direct consequence of its electronic structure. The oxygen atoms double-bonded to the sulfur atom, combined with the powerful electron-withdrawing nitro group, create a significant partial positive charge on the sulfur atom.

Computational Analysis

Computational chemistry provides valuable insights into the electronic properties that govern electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the calculated atomic charges. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

dot

Caption: Workflow for computational analysis of electrophilicity.

Molecular electrostatic potential (MEP) maps visually represent the charge distribution. In the case of this compound, the MEP would show a region of high positive potential (typically colored blue) around the sulfur atom, indicating its electrophilic nature and susceptibility to nucleophilic attack.

Reactivity with Nucleophiles

The enhanced electrophilicity of the sulfonamide sulfur in this compound makes it reactive towards a variety of nucleophiles, including amines and thiols. These reactions are fundamental to its application in organic synthesis.

Reaction with Amines

The reaction of this compound with primary and secondary amines is a key step in the Fukuyama amine synthesis, where the "nosyl" (Ns) group serves as an excellent protecting group. The strong electron-withdrawing nature of the 4-nitrophenyl group makes the sulfonamide N-H proton acidic and facilitates N-alkylation.

dot

Caption: Conceptual workflow of the Fukuyama amine synthesis.

Reaction with Thiols

The cleavage of the nosyl group is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base. The thiol attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide.

Quantitative Data

While extensive kinetic data for the reaction of this compound with a wide range of nucleophiles is not compiled in a single source, the principles of physical organic chemistry allow for a quantitative understanding of its reactivity. Hammett plots for related nucleophilic aromatic substitution reactions on benzenesulfonyl derivatives consistently show a positive ρ (rho) value, indicating that electron-withdrawing substituents on the benzene ring accelerate the reaction by stabilizing the negatively charged transition state.

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Aromatic Substitution on Activated Arenes

| Nucleophile | Substrate | Solvent | k (M⁻¹s⁻¹) |

| Piperidine | 1-Chloro-2,4-dinitrobenzene | Methanol | 4.5 |

| Aniline | 1-Fluoro-2,4-dinitrobenzene | Ethanol | 3.9 x 10⁻⁴ |

Note: This table provides representative data for analogous SNAr reactions to illustrate the magnitude of rate constants. Specific kinetic data for this compound is sparse in readily available literature.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrobenzenesulfonyl chloride.[1]

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, add 4-nitrobenzenesulfonyl chloride (1.0 eq).

-

Slowly add concentrated ammonium hydroxide (excess) to the cooled and stirring solution of the sulfonyl chloride.

-

Continue stirring at room temperature for 3 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield this compound.

-

The crude product can be purified by recrystallization.

dot

Caption: Experimental workflow for the synthesis of this compound.

General Protocol for Kinetic Measurement of Nucleophilic Substitution

This protocol provides a general method for studying the kinetics of the reaction between a sulfonamide and a nucleophile using UV-Vis spectroscopy.

Materials:

-

This compound

-

Nucleophile of interest (e.g., piperidine, thiophenol)

-

Appropriate solvent (e.g., acetonitrile, DMSO)

-

Constant temperature UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

-

In a quartz cuvette, mix the solutions of this compound and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

-

Immediately begin monitoring the change in absorbance at a wavelength where either a reactant is consumed or a product is formed.

-

Record the absorbance data over time until the reaction is complete.

-

The pseudo-first-order rate constant (kobs) can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

-

Repeat the experiment with varying concentrations of the nucleophile.

-

The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Conclusion

References

Methodological & Application

Application Notes: 4-Nitrobenzenesulfonamide (Ns-NH2) as a Protecting Group for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. The primary amine, a ubiquitous functional group in pharmaceuticals and bioactive molecules, often requires protection to prevent undesired side reactions due to its inherent nucleophilicity and basicity. The 4-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a versatile and robust protecting group for primary amines, offering a unique set of advantages.

Similar to its ortho-isomer (2-nitrobenzenesulfonyl), the 4-nosyl group forms stable sulfonamides that are resilient to a wide range of reaction conditions. The strong electron-withdrawing nature of the nitro group significantly attenuates the nucleophilicity of the amine nitrogen. A key feature of the nosyl group is its susceptibility to cleavage under mild conditions, typically employing a thiol and a base. This orthogonality with other common amine protecting groups, such as Boc and Cbz, makes it a valuable tool in complex synthetic strategies. Furthermore, the acidity of the N-H proton in the resulting sulfonamide facilitates N-alkylation, a cornerstone of the Fukuyama amine synthesis for the preparation of secondary amines.[1]

Key Features and Applications

-

Robust Protection: 4-Nitrobenzenesulfonamides are stable to a variety of reaction conditions, including acidic and some basic environments.[2]

-